molecular formula C7HCl2F5O B1403843 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene CAS No. 1417566-99-4

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Cat. No. B1403843
M. Wt: 266.98 g/mol
InChI Key: AFSQVTJYZKZLEL-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, abbreviated as 2,4-DCDTB, is a halogenated aromatic compound with a wide range of potential applications in both chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 91.1°C and a molecular weight of 241.2 g/mol. This compound has been studied for its unique properties, including its ability to act as a catalyst in organic synthesis and its potential for use as a fluorescent probe in biochemical assays.

Scientific Research Applications

Enzyme Induction and Metabolic Effects

  • Research has shown that compounds like 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene and related analogs can act as potent inducers of microsomal enzyme activities, affecting the metabolism of other substances. This suggests that similar compounds could be used in studies to understand enzyme induction mechanisms and their impact on drug metabolism (Kelley et al., 1985).

Toxicological Studies

  • Chlorinated benzenes, such as 1,2,4,5-Tetrachlorobenzene, have been studied for their toxic effects, particularly on liver function during pregnancy in rats. These studies help in understanding the toxicological impact of similar compounds on biological systems (Kitchin & Ebron, 1983).

Impact on Metabolism of Other Compounds

  • Studies on the effects of halogenated benzenes on the metabolism and toxicity of organophosphorus insecticides in mice reveal how such compounds can alter the metabolism and toxicity of other chemicals, indicating a potential application in pesticide research and safety studies (Townsend & Carlson, 1981).

Comparative Metabolism Studies

  • Research comparing the metabolism of chlorinated benzenes in rats and rhesus monkeys provides insights into species-specific metabolic pathways and the role of various enzymes in the metabolism of such compounds, which is crucial for toxicological and pharmacokinetic studies (Lingg et al., 1982).

Immunotoxicity and Allergic Potential

  • The immunotoxicity and allergic potential of chlorinated benzenes have been evaluated, suggesting that compounds with similar structures could be used in immunological studies to understand the potential risks and mechanisms of chemical-induced allergies (Franko et al., 2011).

properties

IUPAC Name

2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSQVTJYZKZLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199720
Record name Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

CAS RN

1417566-99-4
Record name Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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